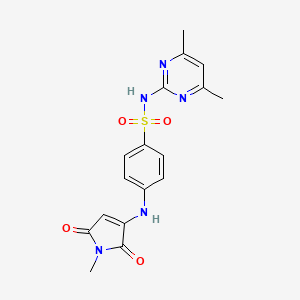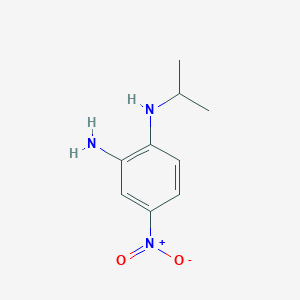
2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Chemoselective Acetylation
2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, is synthesized through chemoselective monoacetylation of 2-aminophenol using Novozym 435 as a catalyst. The process explores various acyl donors and parameters like agitation speed, solvent type, catalyst loading, mole ratio, and temperature to optimize the reaction, with vinyl acetate emerging as the best acyl donor. This synthesis is kinetically controlled and follows a ternary complex model with inhibition by vinyl acetate, highlighting its chemoselective nature and potential for scalable production of pharmaceutical intermediates (Magadum & Yadav, 2018).
Green Synthesis in Dye Production
The compound is used as an intermediate in producing azo disperse dyes. A novel Pd/C catalyst with high activity, selectivity, and stability was utilized for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, significantly improving the process's efficiency and environmental impact. The method decreases hydrolyzation of the reactant and product, achieving high selectivity and proposing a greener alternative for dye production (Zhang, 2008).
Synthesis of Halogenated Derivatives
A multi-step synthesis process involving acetylation, methylation, and Fries rearrangement was utilized to convert 3-aminophenol to N-(4-acetyl-3-hydroxyphenyl)acetamide, and further to 4-Choloro-2-hydroxyacetophenone. This showcases the compound's versatility as an intermediate in synthesizing various chemically significant compounds with potential applications in different industrial sectors (Teng, 2011).
Structural and Molecular Studies
Crystallography and Hydrogen Bond Studies
The compound's derivatives have been extensively studied for their molecular structure and hydrogen bonding behavior. One such study on N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide revealed non-planar discrete molecules linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, providing valuable insights into the molecular interactions and stability of such compounds (Davis & Healy, 2010).
Additionally, substituted derivatives of the compound were synthesized, showcasing intra- and intermolecular hydrogen bonding in solution. The molecular structure and electronic behavior of these bonds were studied through various spectroscopic and X-ray crystallography methods, contributing to the understanding of molecular interactions in such compounds (Romero & Margarita, 2008).
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-7-5-10(6-8-11)9-14(18)16-12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEVCNPENCTJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2437807.png)

![N-butyl-3-[2-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2437809.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437810.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2437814.png)

![Ethyl 3-[4-(2-formylphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B2437818.png)


